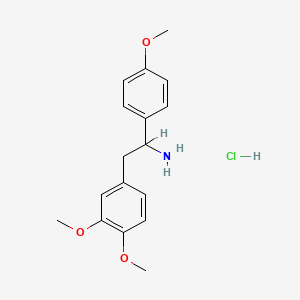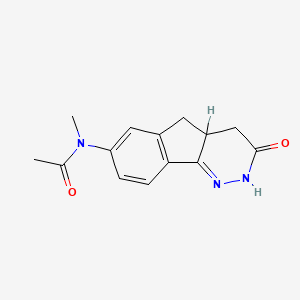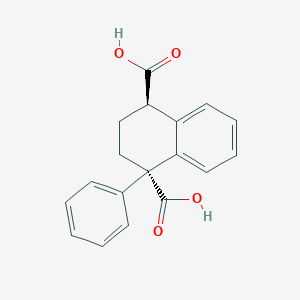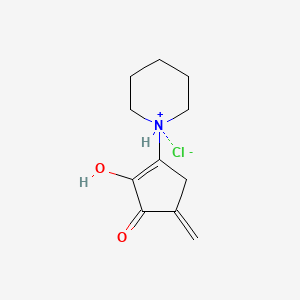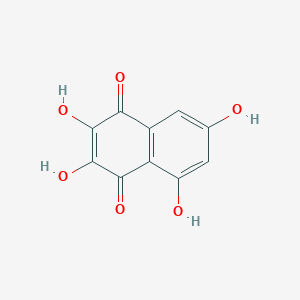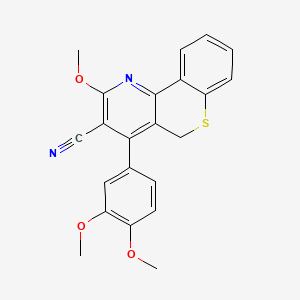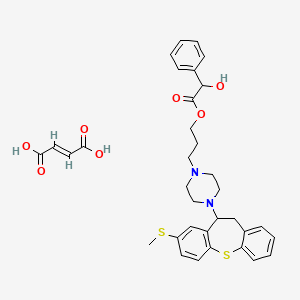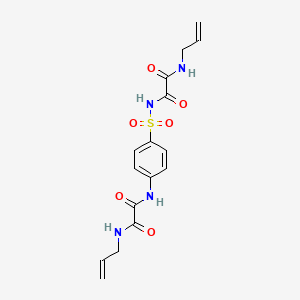
(R)-Cycloclenbuterol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-Cycloclenbuterol is a chiral compound belonging to the class of β2-adrenergic agonists. It is structurally related to clenbuterol, a well-known bronchodilator. The ®-enantiomer of cycloclenbuterol is known for its higher potency and selectivity towards β2-adrenergic receptors, making it a subject of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-Cycloclenbuterol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the appropriate phenylacetonitrile derivative.
Reduction: The nitrile group is reduced to the corresponding amine using hydrogenation or other reducing agents.
Cyclization: The amine undergoes cyclization to form the cyclohexylamine structure.
Resolution: The racemic mixture is resolved to obtain the ®-enantiomer using chiral resolution techniques such as chiral chromatography or crystallization.
Industrial Production Methods
Industrial production of ®-Cycloclenbuterol involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Bulk Synthesis: Large quantities of starting materials are subjected to the synthetic route described above.
Purification: The crude product is purified using techniques like recrystallization, distillation, or chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure it meets the required specifications for pharmaceutical or research use.
化学反应分析
Types of Reactions
®-Cycloclenbuterol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert it back to its amine form.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst are used.
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3) are employed.
Major Products
The major products formed from these reactions include:
Oxidation: Ketones or oxides.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
科学研究应用
®-Cycloclenbuterol has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study chiral synthesis and resolution techniques.
Biology: Investigated for its effects on β2-adrenergic receptors in various biological systems.
Medicine: Explored for its potential use as a bronchodilator and in the treatment of respiratory disorders.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
作用机制
®-Cycloclenbuterol exerts its effects by binding to β2-adrenergic receptors, which are G-protein-coupled receptors. Upon binding, it activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. This results in the relaxation of smooth muscle cells, particularly in the bronchi, leading to bronchodilation. The compound’s selectivity for β2-adrenergic receptors minimizes its effects on other adrenergic receptors, reducing potential side effects.
相似化合物的比较
Similar Compounds
Clenbuterol: A non-chiral β2-adrenergic agonist with similar bronchodilator properties.
Salbutamol: Another β2-adrenergic agonist used in the treatment of asthma.
Formoterol: A long-acting β2-adrenergic agonist with a similar mechanism of action.
Uniqueness
®-Cycloclenbuterol is unique due to its higher potency and selectivity for β2-adrenergic receptors compared to its racemic mixture or other similar compounds. This makes it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
1279710-40-5 |
|---|---|
分子式 |
C13H18Cl2N2O |
分子量 |
289.20 g/mol |
IUPAC 名称 |
4-[(5R)-3-tert-butyl-1,3-oxazolidin-5-yl]-2,6-dichloroaniline |
InChI |
InChI=1S/C13H18Cl2N2O/c1-13(2,3)17-6-11(18-7-17)8-4-9(14)12(16)10(15)5-8/h4-5,11H,6-7,16H2,1-3H3/t11-/m0/s1 |
InChI 键 |
XJOOPZUCOGIFIX-NSHDSACASA-N |
手性 SMILES |
CC(C)(C)N1C[C@H](OC1)C2=CC(=C(C(=C2)Cl)N)Cl |
规范 SMILES |
CC(C)(C)N1CC(OC1)C2=CC(=C(C(=C2)Cl)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


